molecular formula C9H18O2 B088932 Ethyl 5-methylhexanoate CAS No. 10236-10-9

Ethyl 5-methylhexanoate

Cat. No. B088932
Key on ui cas rn: 10236-10-9
M. Wt: 158.24 g/mol
InChI Key: VUOGVGBBHBPFGM-UHFFFAOYSA-N
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Patent
US06384065B1

Procedure details

In 20 ml of ethanol was dissolved 2.0 g of ethyl 5-methylhexanoate. After adding 10 ml of 2 mol/L aqueous solution of sodium hydroxide at ambient temperature, the resulting mixture was stirred for 30 minutes. The ethanol was distilled off under reduced pressure, the residue was poured into a mixture of water and chloroform, pH was adjusted to 1.0 with 2 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Diisopropyl ether was added to the residue, and the deposited crystal was collected by filtration. Thus, 1.56 g of 5-methylhexanoic acid was obtained as a colorless oily product.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:11])[CH2:3][CH2:4][CH2:5][C:6]([O:8]CC)=[O:7].[OH-].[Na+]>C(O)C>[CH3:1][CH:2]([CH3:11])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC(CCCC(=O)OCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The ethanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into a mixture of water and chloroform, pH
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
the deposited crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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